molecular formula C12H15N3O3 B6462196 ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate CAS No. 2324952-49-8

ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate

Cat. No.: B6462196
CAS No.: 2324952-49-8
M. Wt: 249.27 g/mol
InChI Key: AUIBEPBTRPXTKW-UHFFFAOYSA-N
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Description

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate is a nitrogen-containing heterocyclic compound. It features a pyrazolo[1,5-a]pyrazine core, which is a fused ring system combining pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Future Directions

The future directions for “ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate” and similar compounds involve further exploration of their biological and pharmacological potential . There is a need to develop a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 . This could lead to the design of new synthetic platforms with potential significance in combinatorial and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate typically involves multi-step reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Cyclization to form the pyrazolo[1,5-a]pyrazine core: This step often involves intramolecular cyclization reactions, which can be catalyzed by bases such as cesium carbonate in solvents like dimethyl sulfoxide.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and acid catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Explored for its potential as a kinase inhibitor and its anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate involves its interaction with various molecular targets. It can inhibit specific enzymes, such as kinases, by binding to their active sites. This interaction can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

Ethyl 4-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}butanoate is unique due to its specific ester group, which can influence its solubility and reactivity. Additionally, the presence of the pyrazolo[1,5-a]pyrazine core provides a versatile scaffold for further functionalization and optimization in drug discovery.

Properties

IUPAC Name

ethyl 4-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-2-18-11(16)4-3-7-14-8-9-15-10(12(14)17)5-6-13-15/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIBEPBTRPXTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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